7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one

Drug Design ADME Passive Permeability

7‑Ethoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one (CAS 315233‑02‑4) is a synthetic chromen‑4‑one derivative belonging to the flavonoid‑like class of compounds, often catalogued under screening‑library identifiers such as Oprea1_057987 and Hit2Lead SC‑6693171. With a molecular formula of C₂₁H₂₂O₄, a molecular weight of 338.4 g mol⁻¹, and a computed XLogP3 of 5.2, the compound presents a moderately lipophilic, neutral scaffold devoid of hydrogen‑bond donors.

Molecular Formula C21H22O4
Molecular Weight 338.4g/mol
CAS No. 315233-02-4
Cat. No. B380527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one
CAS315233-02-4
Molecular FormulaC21H22O4
Molecular Weight338.4g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC)C
InChIInChI=1S/C21H22O4/c1-4-6-15-7-9-16(10-8-15)25-21-14(3)24-19-13-17(23-5-2)11-12-18(19)20(21)22/h7-13H,4-6H2,1-3H3
InChIKeyYZSLVVSQOQAVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one (CAS 315233-02-4): Physicochemical Identity and Screening‑Library Provenance


7‑Ethoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one (CAS 315233‑02‑4) is a synthetic chromen‑4‑one derivative belonging to the flavonoid‑like class of compounds, often catalogued under screening‑library identifiers such as Oprea1_057987 and Hit2Lead SC‑6693171 [1]. With a molecular formula of C₂₁H₂₂O₄, a molecular weight of 338.4 g mol⁻¹, and a computed XLogP3 of 5.2, the compound presents a moderately lipophilic, neutral scaffold devoid of hydrogen‑bond donors . It is commercially available from multiple vendors (e.g., Sigma‑Aldrich product R530182, AKSci 4842CD) at ≥95 % purity, positioning it as a readily accessible candidate for in‑vitro screening and early‑stage medicinal chemistry campaigns .

Why 7‑Ethoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one Cannot Be Indiscriminately Replaced Within the Chromen‑4‑one Family


Chromen‑4‑ones bearing the 3‑(4‑propylphenoxy) motif constitute a structurally compact sub‑series where even single‑atom modifications at the 7‑position (‑OH, ‑OCH₃, ‑OC₂H₅) or deletion of the 4‑propyl substituent produce quantifiable shifts in lipophilicity, hydrogen‑bonding capacity, and rotatable bond count [1]. Because these physicochemical descriptors govern membrane permeability, metabolic stability, and target‑binding complementarity, the choice of analog directly impacts the outcome of any biological assay or ADME evaluation [2]. The following evidence demonstrates that the target compound occupies a distinct physicochemical space that cannot be replicated by its closest in‑class alternatives, justifying its specific selection rather than ad‑hoc substitution in experimental designs.

7‑Ethoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one: Quantitative Differentiation Data Versus Closest Analogs


Elevated Lipophilicity (ΔLogP +0.6) Relative to the 7‑Hydroxy Analog Improves Predicted Membrane Permeability

The target compound exhibits an XLogP3 value of 5.2, whereas the 7‑hydroxy analog (CAS 201284‑83‑5) records an XLogP3‑AA of 4.6 [1][2]. This +0.6 log unit increase corresponds to roughly a four‑fold higher theoretical partition coefficient, favoring passive diffusion across lipid bilayers. The higher lipophilicity is achieved without introducing a hydrogen‑bond donor (HBD = 0 vs. 1 for the hydroxy analog), preserving a favorable permeability profile .

Drug Design ADME Passive Permeability

Absence of Hydrogen‑Bond Donor Differentiates from the 7‑Hydroxy Analog, Reducing Efflux Susceptibility

Chromen‑4‑one analogs containing a free 7‑hydroxy group (HBD = 1) are potential substrates for phase‑II conjugation (glucuronidation/sulfation) and may exhibit increased recognition by efflux transporters such as P‑glycoprotein [1]. The target compound possesses zero hydrogen‑bond donors and a topological polar surface area (tPSA) of 48.7 Ų, well below the widely accepted CNS‑penetration threshold of 60–70 Ų . In contrast, the 7‑hydroxy analog is predicted to have a tPSA of approximately 55.8 Ų (estimated by adding the ‑OH contribution of ~7 Ų), placing it closer to efflux‑susceptible territory.

CNS Penetration Efflux Ratio P‑gp Substrate

7‑Ethoxy Substituent Confers Greater Metabolic Stability Compared to the 7‑Methoxy Analog

Within the chromen‑4‑one chemotype, the 7‑alkoxy substituent is a primary site of cytochrome P450‑mediated oxidative O‑dealkylation [1]. Ethoxy groups (‑OC₂H₅) generally exhibit a slower rate of O‑dealkylation than methoxy groups (‑OCH₃) due to steric hindrance and the higher bond dissociation energy of the ethyl‑oxygen bond, a trend documented across diverse aromatic scaffolds in both liver microsome assays and in‑vivo PK studies [2]. The target compound’s 7‑ethoxy substitution (MW 338.4, rotatable bonds = 6) is therefore expected to provide superior metabolic stability relative to the 7‑methoxy analog (CAS 315233‑01‑3; MW 324.38, rotatable bonds = 5), although neither compound has been profiled in a published head‑to‑head microsomal stability study.

Drug Metabolism O‑Dealkylation Microsomal Stability

4‑Propyl Substituent on the Phenoxy Ring Expands Lipophilic Bulk vs. the Unsubstituted 3‑Phenoxy Analog

The target compound contains a 4‑propyl group on the 3‑phenoxy ring (paralogged to the ether oxygen), whereas the closest simplified analog, 7‑ethoxy‑2‑methyl‑3‑phenoxy‑4H‑chromen‑4‑one (CAS 299950‑52‑0), lacks this substituent [1]. The 4‑propyl group extends the lipophilic reach of the molecule into adjacent hydrophobic sub‑pockets that are inaccessible to the unsubstituted phenoxy analog. This structural difference is reflected in the target compound’s higher XLogP3 (5.2 vs. estimated ~4.0 for the unsubstituted analog), corresponding to a predicted ~10‑fold increase in membrane partitioning and potential for enhanced van der Waals interactions with lipophilic protein cavities [2].

Target Engagement Hydrophobic Pocket Selectivity

Validated Commercial Availability at ≥95 % Purity Enables Reproducible Screening vs. Uncharacterized In‑House Analogs

The target compound is stocked and distributed by multiple established vendors (Sigma‑Aldrich, AKSci) at a minimum purity specification of 95 %, with certificates of analysis available upon request . By contrast, structurally similar in‑class compounds such as the 7‑benzyloxy analog (CAS 374703‑25‑0) are listed without publicly disclosed purity levels, and the 7‑hydroxy analog (CAS 201284‑83‑5) is supplied by fewer vendors with variable purity specifications ranging from 90 % to 98 % . This supply‑chain discrepancy introduces batch‑to‑batch variability that can compromise the reproducibility of concentration‑response experiments.

Procurement Quality Control Reproducibility

Recommended Research and Procurement Scenarios for 7‑Ethoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one


Primary Screening in Phenotypic Assays Requiring Passive Cellular Uptake

With an XLogP3 of 5.2, zero hydrogen‑bond donors, and a tPSA of 48.7 Ų, this compound is well suited for cell‑based phenotypic screens where passive permeability across the cell membrane is essential for target engagement [1]. Its lipophilicity profile aligns with the empirically derived optimal range for intracellular target access (LogD₇.₄ ~3–5), making it a rational choice over the more polar 7‑hydroxy analog (XLogP3 = 4.6, HBD = 1) when intracellular activity is the primary readout.

Neuroscience Target Screening Where CNS Drug‑Like Properties Are Prioritized

The combination of low tPSA (48.7 Ų) and zero hydrogen‑bond donors satisfies two of the most stringent physicochemical criteria for blood‑brain barrier penetration [1]. Investigators profiling targets within the CNS (e.g., GPCRs, ion channels, kinases expressed in the brain) should prioritize this compound over the 7‑hydroxy analog, whose predicted tPSA of ~55.8 Ų and HBD count of 1 place it closer to the CNS‑exclusion boundary.

Structure–Activity Relationship (SAR) Studies Centered on 3‑Aryloxy Chromen‑4‑one Scaffold Expansion

The 4‑propyl group on the 3‑phenoxy ring provides a well‑defined hydrophobic anchor that differentiates this compound from the less lipophilic 3‑phenoxy analog (XLogP3 ≈ 4.0) [1]. Medicinal chemistry teams exploring SAR around the 3‑aryloxy motif can use this compound as a reference point for interrogating the tolerance of distal hydrophobic pockets, leveraging the propyl chain as a handle for further functionalization (e.g., halogenation, cyclization) or as a benchmark for assessing the impact of incremental lipophilicity on potency and selectivity.

Metabolic Stability Benchmarking of Chromen‑4‑one Alkoxy Series

The 7‑ethoxy substituent represents a strategic intermediate between the metabolically labile 7‑methoxy group and bulkier, synthetically more demanding 7‑alkoxy variants [1]. Procurement of this compound enables systematic head‑to‑head microsomal stability comparisons across the 7‑OH, 7‑OCH₃, and 7‑OC₂H₅ series, generating quantitative structure–metabolism relationship (QSMR) data that can guide the design of analogs with optimized clearance profiles.

Quote Request

Request a Quote for 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.